

Spectroscopic Characterization of 5-Chlorobenzofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzofuran-2(3H)-one

Cat. No.: B1589622

[Get Quote](#)

This technical guide provides an in-depth analysis of the expected spectroscopic data for **5-Chlorobenzofuran-2(3H)-one**, a molecule of interest in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not readily available in the public domain, this document synthesizes predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This approach offers a robust framework for researchers in compound identification, verification, and quality control.

Molecular Structure and Spectroscopic Overview

5-Chlorobenzofuran-2(3H)-one belongs to the benzofuranone family, characterized by a fused benzene and a dihydrofuranone ring system. The presence of a chlorine atom on the aromatic ring and a lactone (cyclic ester) functionality are key structural features that dictate its spectroscopic behavior.

Figure 1. Chemical structure of **5-Chlorobenzofuran-2(3H)-one**.

This guide will systematically explore the predicted ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for **5-Chlorobenzofuran-2(3H)-one** are based on established chemical shift ranges for similar aromatic and heterocyclic systems.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydrofuranone ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~7.3	d	~2.0
H-6	~7.2	dd	~8.5, 2.0
H-7	~6.9	d	~8.5
H-3 (CH_2)	~3.7	s	-

Rationale behind the predictions:

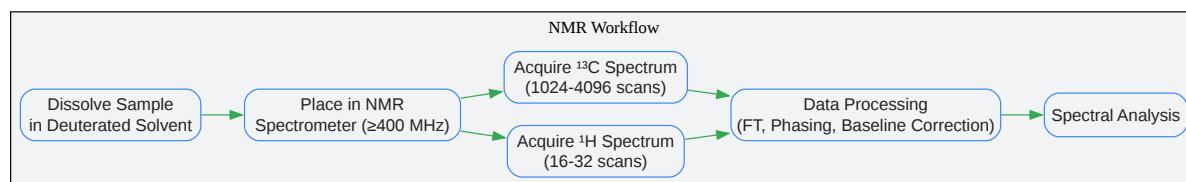
- Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the chlorine atom and the lactone ring will deshield the aromatic protons, causing them to appear in the downfield region (δ 7.0-7.5). The expected splitting pattern arises from ortho and meta couplings. H-7, being ortho to the oxygen-bearing carbon, is expected to be the most upfield of the aromatic protons.
- Aliphatic Protons (H-3): The methylene protons at the C-3 position are adjacent to the carbonyl group, which results in a downfield shift to around δ 3.7. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (C-2)	~175
C-7a	~152
C-3a	~129
C-5	~128
C-4	~126
C-6	~125
C-7	~111
CH ₂ (C-3)	~35

Rationale behind the predictions:


- Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and is expected to resonate at a very downfield position (~175 ppm).
- Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 110-155 ppm. The carbon bearing the chlorine (C-5) and the carbons attached to the oxygen (C-7a) will be significantly influenced.
- Aliphatic Carbon (C-3): The methylene carbon at C-3 will be found in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent carbonyl group.

Hypothetical NMR Experimental Protocol

A standard approach to acquiring NMR spectra for a solid sample like **5-Chlorobenzofuran-2(3H)-one** would be as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-pulse proton spectrum.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

[Click to download full resolution via product page](#)

Figure 2. A generalized workflow for NMR data acquisition and analysis.

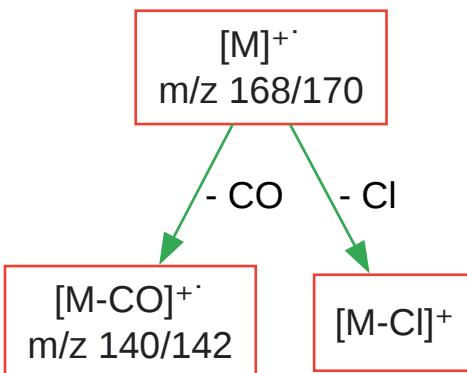
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Absorption Band (cm ⁻¹)	Intensity
C=O (Lactone)	~1770	Strong
C-O-C (Ester)	~1250 and ~1100	Strong
C-Cl	~750	Medium
Aromatic C=C	~1600 and ~1480	Medium
Aromatic C-H	~3100-3000	Medium
Aliphatic C-H	~2950-2850	Medium

Rationale behind the predictions:

- Lactone Carbonyl: The C=O stretch in a five-membered lactone ring is typically found at a high frequency due to ring strain, expected around 1770 cm⁻¹.
- Ester C-O: The C-O stretching vibrations of the ester group will give rise to strong bands in the 1300-1000 cm⁻¹ region.
- Other Functional Groups: The C-Cl, aromatic C=C, and C-H (both aromatic and aliphatic) stretches will appear in their characteristic regions.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z 168 for the ³⁵Cl isotope and m/z 170 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.
- Key Fragmentation Pathways:
 - Loss of CO: A prominent fragment at m/z 140 (and 142) corresponding to the loss of a carbon monoxide molecule from the lactone is anticipated.

- Loss of Cl: A fragment corresponding to the loss of a chlorine radical may also be observed.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chlorobenzofuran-2(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589622#spectroscopic-data-nmr-ir-mass-of-5-chlorobenzofuran-2-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com